Paliperidone-d4

Catalog No.
S1492076
CAS No.
1020719-55-4
M.F
C23H27FN4O3
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paliperidone-d4

CAS Number

1020719-55-4

Product Name

Paliperidone-d4

IUPAC Name

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O3

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2

InChI Key

PMXMIIMHBWHSKN-FJVJJXCISA-N

SMILES

Array

Synonyms

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 9-Hydroxyrisperidone-d4; R 76477-d4; RO 76477-d4; Risperidone Imp. C (EP)-d4

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Paliperidone-d4 is intended for use as an internal standard for the quantification of paliperidone by GC- or LC-MS. Paliperidone is an atypical antipsychotic. It is an inverse agonist of dopamine D2 and D3 receptors (IC50s = 1 and 0.9 nM, respectively), as well as an antagonist at these receptors (Kis = 0.4 and 0.1 nM, respectively). Paliperidone also binds to α1- and α2-adrenergic receptors, histamine H1 receptors, and the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C (Kds = 10.1, 80, 3.4, 480, 19, 1.21, and 48 nM, respectively). It improves spatial working memory in a T-maze alternation task in a maternal immune activation mouse model of schizophrenia when administered at a dose of 0.05 mg/kg per day. Paliperidone is also an active metabolite of the atypical antipsychotic risperidone. Formulations containing paliperidone have been used in the treatment of schizophrenia and schizoaffective disorder.

Paliperidone-d4 is a stable isotope-labeled (SIL) derivative of paliperidone (9-hydroxyrisperidone), featuring four deuterium atoms incorporated into the ethylamine linker. In procurement and laboratory workflows, it is exclusively sourced as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications. Its primary commercial value lies in its ability to perfectly mimic the physicochemical properties, extraction efficiency, and ionization behavior of unlabeled paliperidone in complex biological matrices such as human plasma. By providing an exact mass shift (+4 Da) while retaining identical chromatographic retention, Paliperidone-d4 enables highly precise therapeutic drug monitoring (TDM) and pharmacokinetic (PK) quantification, effectively neutralizing matrix effects and sample loss that compromise assays relying on non-homologous internal standards [1].

Procurement teams and bioanalytical laboratories often attempt to substitute exact SIL-IS compounds with cheaper, structurally related analogs (e.g., Risperidone-d4 or generic antipsychotics like clozapine or haloperidol). For paliperidone, this substitution introduces severe quantitative bias. Paliperidone is the 9-hydroxyl metabolite of risperidone; this hydroxyl group significantly increases its polarity compared to risperidone. Consequently, Risperidone-d4 does not co-elute with paliperidone on reversed-phase LC columns. In electrospray ionization (ESI), plasma phospholipids cause transient, highly localized zones of ion suppression. If the internal standard elutes even seconds apart from the target analyte, it experiences a different matrix environment, rendering it incapable of accurately correcting for the analyte's signal suppression. Paliperidone-d4 shares the exact retention time and ionization profile of the analyte, ensuring the matrix factor ratio remains stable across varying patient samples, preventing costly assay failures and regulatory rejections during clinical validation [1].

Extraction Recovery and Process Efficiency

During solid-phase extraction (SPE) from human plasma, Paliperidone-d4 demonstrates an extraction recovery of >99%, which is statistically identical to the recovery of unlabeled paliperidone. In contrast, utilizing a non-homologous analog IS often results in divergent recovery rates (typically 80-90%) due to differing affinities for the SPE sorbent or differential partitioning during liquid-liquid extraction. This identical recovery profile ensures that any sample loss during processing is proportionally tracked and mathematically corrected [1].

Evidence DimensionExtraction Recovery (%)
Target Compound Data>99% recovery (identical to analyte)
Comparator Or BaselineNon-homologous analog IS (typically 80-90% recovery)
Quantified DifferencePerfect analyte tracking vs. >9% divergence in recovery
ConditionsSolid Phase Extraction (SPE) from human plasma

Identical extraction recovery is critical for contract research organizations (CROs) to meet strict FDA/EMA bioanalytical validation guidelines for accuracy.

Chromatographic Co-elution and Matrix Effect Normalization

Paliperidone-d4 achieves exact chromatographic co-elution with paliperidone (e.g., 1.9 minutes under standard isocratic conditions). A closely related structural comparator, Risperidone-d4, lacks the 9-hydroxyl group, making it more lipophilic and causing it to elute later on a C18 column. Because plasma phospholipid elution is time-dependent, this retention time gap exposes the analog IS to different ion suppression effects than the analyte. Paliperidone-d4's co-elution yields a normalized matrix factor of ~1.0, eliminating concentration-dependent matrix bias[1].

Evidence DimensionRetention Time (RT) Matching
Target Compound DataExact co-elution (RT = 1.9 min)
Comparator Or BaselineRisperidone-d4 (Delayed RT due to higher lipophilicity)
Quantified DifferenceElimination of RT mismatch-induced ion suppression variance
ConditionsReversed-phase LC-MS/MS with Thermo Betabasic-8 column

Exact co-elution is the only reliable way to neutralize unpredictable matrix effects in high-throughput clinical plasma analysis.

Assay Sensitivity and Lower Limit of Quantitation (LLOQ)

The use of Paliperidone-d4 as an internal standard directly supports a highly sensitive, validated Lower Limit of Quantitation (LLOQ) of 0.200 ng/mL with a linear calibration curve (r² ≥ 0.99) up to 55.00 ng/mL. When using analog IS compounds, baseline noise and uncorrected ionization variances at the lower end of the calibration curve often force laboratories to raise their LLOQ to maintain precision within the required 101.5% variance limits. Paliperidone-d4 ensures robust signal-to-noise ratios even at trace concentrations[1].

Evidence DimensionValidated LLOQ Stability
Target Compound Data0.200 ng/mL with precision within 101.5%
Comparator Or BaselineAnalog IS assays (Higher variance at lower limits)
Quantified DifferenceMaintains r² ≥ 0.99 down to 0.200 ng/mL
ConditionsHuman plasma quantification via LC-MS/MS (MRM transitions 427.2 > 207.2 and 431.2 > 211.2)

Procuring the exact SIL-IS is mandatory for pharmacokinetic studies of long-acting injectables, where drug concentrations taper to sub-ng/mL levels over weeks.

Pharmacokinetic (PK) Studies for Long-Acting Injectables

Paliperidone palmitate is administered as a long-acting depot injection, requiring PK monitoring over extended periods (weeks to months). Because plasma concentrations slowly taper to very low levels, bioanalytical assays must maintain strict linearity and accuracy down to 0.200 ng/mL. Paliperidone-d4 is the required internal standard for these studies, as it flawlessly corrects for matrix effects at trace levels, ensuring regulatory compliance during clinical trials [1].

High-Throughput Therapeutic Drug Monitoring (TDM)

In clinical laboratories processing hundreds of patient samples daily, variations in plasma lipid content (lipemia) and protein levels cause unpredictable ion suppression. Paliperidone-d4 exactly co-elutes with the target analyte, allowing laboratories to utilize faster, simplified extraction methods (like protein precipitation or rapid SPE) without sacrificing quantitative accuracy, thereby increasing throughput and reducing per-sample processing costs [2].

Forensic Toxicology and Post-Mortem Blood Analysis

Post-mortem blood and tissue matrices are highly degraded and complex, presenting severe matrix interference challenges for LC-MS/MS. The identical extraction recovery (>99%) and mass shift (+4 Da) of Paliperidone-d4 ensure that even if absolute recovery of the drug drops due to matrix degradation, the ratio of analyte to IS remains constant, allowing forensic toxicologists to report defensible, accurate concentrations[1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

430.23182588 Da

Monoisotopic Mass

430.23182588 Da

Heavy Atom Count

31

Dates

Last modified: 08-15-2023

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